SR9011 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

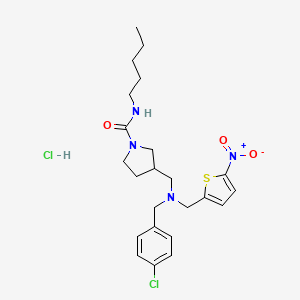

3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClN4O3S.ClH/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31;/h5-10,19H,2-4,11-17H2,1H3,(H,25,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTZBBQVEUEODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070014-94-5 | |

| Record name | 1-Pyrrolidinecarboxamide, 3-[[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to SR9011 Hydrochloride: Discovery, Mechanism, and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9011 hydrochloride is a synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ, which are critical regulators of the circadian rhythm and metabolism. Discovered by Professor Thomas Burris at The Scripps Research Institute, SR9011 has emerged as a potent research tool for investigating the intricate links between the body's internal clock, energy homeostasis, and various pathologies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying biological pathways to support further research and drug development efforts in this area.

Discovery and Background

SR9011 was developed as part of a research program aimed at understanding and modulating the circadian clock.[1][2] The discovery was led by Professor Thomas Burris at The Scripps Research Institute.[1] It is a synthetic small molecule that acts as a potent agonist for the Rev-Erb nuclear receptors, specifically Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2).[3][4] These receptors are key components of the negative feedback loop of the core circadian clock, playing a crucial role in regulating the expression of core clock genes like Bmal1.[3][4] The development of SR9011 and its analog, SR9009, provided researchers with powerful chemical probes to explore the therapeutic potential of targeting the circadian machinery in various diseases, including metabolic disorders, sleep disturbances, and cancer.[5][6]

Mechanism of Action: The Rev-Erb Signaling Pathway

SR9011 exerts its effects by binding to and activating the Rev-Erbα and Rev-Erbβ nuclear receptors. These receptors function as transcriptional repressors. Upon activation by SR9011, Rev-Erb recruits the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3). This complex then binds to Rev-Erb response elements (ROREs) in the promoter regions of target genes, leading to chromatin condensation and transcriptional repression.

A primary target of Rev-Erb is the Bmal1 gene, a master regulator of the circadian clock. By repressing Bmal1 expression, SR9011 can modulate the circadian rhythm. Beyond its role in the core clock, Rev-Erb also regulates a wide array of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on SR9011.

Table 1: In Vitro Activity of SR9011

| Parameter | Target | Value | Assay System | Reference |

| IC50 | Rev-Erbα | 790 nM | HEK293 cell-based reporter assay | [4] |

| IC50 | Rev-Erbβ | 560 nM | HEK293 cell-based reporter assay | [4] |

| IC50 | Bmal1 promoter repression | 620 nM | HEK293 cells with full-length Rev-Erbα | [4] |

| Cell Viability | Microglia | No significant effect at 5 µM for 24h | MTS assay | [3] |

| Gene Expression | Microglia (5 µM SR9011) | ↓ Bmal1, ↓ Clock | RT-PCR | [3] |

Table 2: In Vivo Effects of SR9011 in Mice

| Parameter | Animal Model | Dosage | Effect | Reference |

| Oxygen Consumption | C57BL/6J mice | 100 mg/kg, i.p., b.i.d. for 10 days | 5% increase | [9] |

| Locomotor Activity | C57BL/6J mice | 100 mg/kg, i.p., b.i.d. for 10 days | 15% decrease in movement | [9] |

| Fat Mass | BALB/c mice | 100 mg/kg, i.p., b.i.d. for 12 days | Decrease in fat mass | [9] |

| Plasma Glucose | db/db mice | 25 mg/kg | 20.7% decrease | [10] |

| Plasma Triglycerides | db/db mice | 25 mg/kg | 41.6% decrease | [10] |

| Plasma Cholesterol | db/db mice | 25 mg/kg | 20.2% decrease | [10] |

Table 3: Pharmacokinetic Parameters of SR9011

| Parameter | Animal Model | Dose | Value | Reference |

| ED50 (Wheel running) | Mice | i.p. | 56 mg/kg | [11] |

| ED50 (Srebf1 suppression) | Mice | i.p. | 67 mg/kg | [11] |

Experimental Protocols

Synthesis of this compound

The synthesis of SR9011 involves a multi-step process. The final step to produce the hydrochloride salt is crucial for improving its solubility and handling for in vivo studies.

Step 1: Synthesis of the Tertiary Amine Intermediate A detailed, step-by-step synthesis protocol for the SR9011 free base has been described.[1] This typically involves the reductive amination of (5-nitrothiophen-2-yl)methanamine (B3301489) with 4-chlorobenzaldehyde, followed by another reductive amination with a protected 3-formylpyrrolidine derivative.

Step 2: Deprotection and Amide Formation The protecting group on the pyrrolidine (B122466) nitrogen is removed, and the resulting secondary amine is reacted with n-pentyl isocyanate to form the final urea (B33335) linkage.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified SR9011 free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the free base at 0°C.

-

Continue stirring for a predetermined time (e.g., 1-2 hours) at 0°C or room temperature, during which the hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

-

Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the effect of SR9011 on the viability and proliferation of cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of SR9011 in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of SR9011 or vehicle control (e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate overnight in the dark at room temperature. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Metabolic Cage Studies in Mice

Comprehensive Laboratory Animal Monitoring Systems (CLAMS) are used to evaluate the metabolic effects of SR9011 in mice.

-

Animal Acclimation: Individually house mice in the metabolic cages for a period of 3-5 days to allow for acclimation to the new environment.[12] Ensure ad libitum access to food and water.

-

Baseline Measurement: Record baseline metabolic parameters, including oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity for at least 24 hours prior to treatment.

-

SR9011 Administration: Administer SR9011 or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and frequency (e.g., 100 mg/kg, twice daily).[9]

-

Data Collection: Continuously monitor and record the metabolic parameters for the duration of the study (e.g., 10-12 days).

-

Data Analysis: Analyze the collected data to determine the effects of SR9011 on energy expenditure, substrate utilization, and physical activity. Compare the data from the SR9011-treated group to the vehicle-treated control group.

Conclusion

This compound is a valuable research compound that has significantly advanced our understanding of the role of the Rev-Erb nuclear receptors in regulating circadian rhythms and metabolism. Its potent and specific agonistic activity provides a powerful tool for dissecting these complex biological processes. The preclinical data generated to date suggest that pharmacological modulation of Rev-Erb with compounds like SR9011 may hold therapeutic promise for a range of conditions, including metabolic diseases, sleep disorders, and certain types of cancer. Further research, including more detailed pharmacokinetic and toxicology studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. This technical guide provides a foundational resource for researchers and drug development professionals interested in furthering the investigation of SR9011 and the broader field of chronobiology.

References

- 1. SR9011: Synthesis, Detection and Bioactivity_Chemicalbook [chemicalbook.com]

- 2. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]

- 6. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of REV-ERB Receptors in Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Beneficial effects of IH-901 on glucose and lipid metabolisms via activating adenosine monophosphate-activated protein kinase and phosphatidylinositol-3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]

An In-depth Technical Guide to the Synthesis of SR9011 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9011 is a potent and specific synthetic agonist of the Rev-Erbα and Rev-Erbβ nuclear receptors. It has garnered significant interest within the scientific community for its role in regulating circadian rhythm, metabolism, and its potential therapeutic applications in metabolic diseases and oncology. This technical guide provides a detailed overview of the core synthesis pathway for SR9011 hydrochloride, including experimental protocols, quantitative data, and a visual representation of the synthetic route.

This compound Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that can be broadly divided into three core stages:

-

Formation of the secondary amine intermediate: This step involves the synthesis of N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine.

-

Introduction of the pyrrolidine (B122466) moiety: The secondary amine is then coupled with a protected pyrrolidine derivative through a second reductive amination.

-

Final assembly and salt formation: This final stage involves the deprotection of the pyrrolidine nitrogen, formation of the urea (B33335) linkage, and conversion to the hydrochloride salt.

The overall synthetic scheme is depicted below:

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols and Data

Step 1: Synthesis of N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine

This key intermediate can be synthesized via two primary methods: reductive amination or alkylation. The reductive amination approach is often preferred due to its typically higher yields.

Method 1: Reductive Amination

-

Reaction: 5-Nitrothiophene-2-carboxaldehyde is reacted with 4-chlorobenzylamine in the presence of a reducing agent.

-

Experimental Protocol:

-

To a solution of 5-nitrothiophene-2-carboxaldehyde in a suitable solvent such as ethanol (B145695) or methanol (B129727), an equimolar amount of 4-chlorobenzylamine is added.

-

The mixture is stirred at a temperature ranging from 60-80°C to facilitate the formation of the imine intermediate.

-

After imine formation, the reaction is cooled to room temperature, and a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.2 equivalents), is added portion-wise.

-

The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 82-95% | [1] |

Method 2: Alkylation

-

Reaction: 5-Nitrothiophen-2-ylmethylamine is alkylated with 4-chlorobenzyl chloride.

-

Experimental Protocol:

-

5-Nitrothiophen-2-ylmethylamine and 4-chlorobenzyl chloride are dissolved in dimethylformamide (DMF).

-

Potassium carbonate (K₂CO₃) (2.5 equivalents) is added as a base.

-

The reaction mixture is stirred for 12-16 hours.

-

The product is isolated and purified by column chromatography.[1]

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 60-75% | [1] |

Step 2: Synthesis of tert-butyl 3-(((4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amino)methyl)pyrrolidine-1-carboxylate

-

Reaction: The intermediate from Step 1, N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine, undergoes a second reductive amination with tert-butyl 3-formylpyrrolidine-1-carboxylate.

-

Experimental Protocol:

-

N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine and tert-butyl 3-formylpyrrolidine-1-carboxylate are dissolved in a chlorinated solvent like dichloroethane.

-

A reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added to the mixture.

-

The reaction is stirred at room temperature until completion.

-

The reaction is worked up by washing with an aqueous bicarbonate solution and brine.

-

The organic layer is dried and concentrated, and the crude product is purified by silica (B1680970) gel chromatography.

-

-

Quantitative Data:

| Parameter | Value |

| Yield | Not explicitly reported in the searched literature, but this is a standard high-yielding transformation. |

Step 3: Synthesis of SR9011 and its Hydrochloride Salt

-

Reaction: This final stage involves the removal of the tert-butyloxycarbonyl (Boc) protecting group, followed by the formation of the urea moiety and conversion to the hydrochloride salt.

-

Experimental Protocol:

-

Boc Deprotection: The product from Step 2 is dissolved in a solution of hydrochloric acid in an alcohol, such as methanol or isopropanol, to cleave the Boc group. The solvent is then removed under vacuum to yield the pyrrolidine hydrochloride salt.

-

Urea Formation: The deprotected pyrrolidine intermediate is dissolved in a solvent like dichloromethane, and a base such as triethylamine (B128534) is added. Pentyl isocyanate is then added, and the mixture is stirred at room temperature to form the urea linkage of SR9011.

-

Purification and Salt Formation: The crude SR9011 is purified by flash chromatography. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with a solution of HCl in ether or another appropriate solvent. The resulting precipitate is collected by filtration and dried to give this compound.

-

-

Quantitative Data:

| Parameter | Value |

| Yield | Not explicitly reported in the searched literature for the individual steps. |

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a linear process. The following diagram illustrates the logical flow of the synthesis.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-defined process rooted in fundamental organic chemistry reactions, primarily reductive amination and urea formation. This guide provides a comprehensive overview of the synthetic pathway and detailed experimental protocols based on available literature. Researchers and drug development professionals can utilize this information as a foundation for the laboratory-scale synthesis and further investigation of this important Rev-Erb agonist. It is crucial to note that all chemical syntheses should be conducted with appropriate safety precautions in a laboratory setting.

References

An In-depth Technical Guide on the Core Mechanism of Action of SR9011 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: SR9011 hydrochloride is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] These receptors are critical components of the core circadian clock machinery, functioning as ligand-dependent transcriptional repressors.[3] By binding to and activating REV-ERBs, SR9011 enhances the recruitment of corepressor complexes, leading to the suppression of target gene expression.[4][5] This mechanism has profound effects on the regulation of the circadian rhythm, lipid and glucose metabolism, mitochondrial biogenesis, and inflammatory responses.[1][4][6] In preclinical models, SR9011 has demonstrated efficacy in reducing diet-induced obesity, improving metabolic profiles, and increasing energy expenditure, positioning it as a valuable research tool for investigating the therapeutic potential of targeting the circadian clock in metabolic and inflammatory diseases.[7][8]

Core Mechanism of Action: Agonism of REV-ERB Nuclear Receptors

SR9011's primary mechanism of action is its function as a synthetic agonist for REV-ERBα and REV-ERBβ.[1][9] These nuclear receptors are integral to the negative feedback loop of the mammalian circadian clock.[5] The natural ligand for REV-ERBs is heme, which facilitates their repressive activity on target genes.[3][10] SR9011 mimics this effect, binding to the ligand-binding domain of the REV-ERB proteins to modulate their function.[4]

Upon binding, SR9011 stabilizes a conformation of the REV-ERB receptor that promotes the recruitment of a corepressor complex, which typically includes the Nuclear Receptor Corepressor 1 (NCoR).[4][5] This enhanced recruitment of NCoR leads to the potent repression of transcription at the regulatory regions of REV-ERB target genes.[4]

A primary target of this repression is the Bmal1 gene, a master regulator of the circadian rhythm.[4][9] By suppressing Bmal1 expression, SR9011 directly modulates the core clock machinery, which in turn affects the rhythmic expression of a wide array of genes controlling behavior and metabolism.[4][11] This activation alters the circadian pattern of core clock gene expression in the hypothalamus and peripheral tissues like the liver, skeletal muscle, and adipose tissue.[7]

Regulation of Metabolism and Energy Expenditure

The activation of REV-ERB by SR9011 extends beyond the core clock to directly regulate a network of metabolic genes.[6] This results in significant alterations in lipid and glucose metabolism, mitochondrial activity, and overall energy expenditure.[4][7]

2.1 Lipid and Glucose Metabolism SR9011 has been shown to suppress the expression of key genes involved in hepatic lipogenesis, such as Sterol response element binding protein 1 (Srebf1), Fatty acid synthase (Fasn), and Stearoyl-CoA-desaturase 1 (Scd1).[1][6] It also downregulates genes related to cholesterol and bile acid synthesis, including Cyp7a1.[4][6] This transcriptional repression leads to reduced fat storage and improved lipid profiles in animal models of diet-induced obesity.[7][8] Furthermore, SR9011 treatment has been associated with lowered fasting blood glucose and improved insulin (B600854) sensitivity.[1]

2.2 Mitochondrial Biogenesis and Energy Expenditure A key physiological outcome of SR9011 administration is an increase in energy expenditure.[4][6] In mice, treatment with SR9011 resulted in a ~5% increase in oxygen consumption (VO2) without a corresponding increase in physical activity; in fact, total movement was often decreased.[4][5][6] This effect is attributed to increased mitochondrial biogenesis and enhanced fatty acid oxidation in skeletal muscle, liver, and adipose tissue.[1][11][12] The compound effectively mimics the effects of aerobic exercise by boosting the oxidative capacity of muscle.[1]

Anti-Inflammatory and Anti-Proliferative Effects

In addition to its metabolic actions, SR9011 exhibits immunomodulatory and anti-proliferative properties.

3.1 Immunomodulation SR9011 has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.[1] In microglia, the resident immune cells of the central nervous system, activation of REV-ERBα with SR9011 attenuated the pro-inflammatory response and disrupted the intrinsic cellular clock.[10] These findings suggest REV-ERBα is a potential therapeutic target for neuroinflammatory diseases.[10]

3.2 Anti-Proliferative Activity In various cancer cell lines, including breast cancer, SR9011 has been shown to suppress proliferation regardless of their hormone receptor or HER2 status.[3] The mechanism appears to involve cell cycle arrest prior to the M phase, potentially mediated by the direct repression of Cyclin A (CCNA2).[3] SR9011 can also induce apoptosis in cancer cells, an effect that is dependent on the presence of REV-ERBα/β.[13]

Quantitative Pharmacological Data

The potency of SR9011 has been characterized in various in vitro and in vivo assays. The data highlights its high affinity for both REV-ERB isoforms.

| Parameter | Target/Assay | Value | Reference(s) |

| IC₅₀ | REV-ERBα | 790 nM | [2][4] |

| IC₅₀ | REV-ERBβ | 560 nM | [2][4] |

| IC₅₀ | Bmal1 Promoter Luciferase Assay | 620 nM | [4][5] |

| ED₅₀ | Srebf1 Gene Suppression (in vivo) | 67 mg/kg | [4] |

| ED₅₀ | Wheel Running Decrease (in vivo) | 56 mg/kg | [4][9] |

Key Experimental Protocols

The mechanism of SR9011 has been elucidated through several key experimental methodologies.

5.1 In Vitro REV-ERB Repressor Activity Assay (Luciferase Reporter)

This assay is fundamental for quantifying the potency (IC₅₀) of REV-ERB agonists like SR9011.[4]

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.[3]

-

Plating: Cells are plated in 96-well plates at a density of approximately 15,000 cells per well, 24 hours prior to transfection.[3]

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression vector for a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the REV-ERBα or REV-ERBβ ligand-binding domain (LBD).

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).[4]

-

-

Treatment: Approximately 8 hours post-transfection, the cell medium is replaced with a medium containing SR9011 at various concentrations (or DMSO as a vehicle control).[3]

-

Measurement: After 24 hours of treatment, luciferase activity is measured using a luminometer and a suitable luciferase assay system (e.g., Dual-Glo™).[3] The decrease in luminescence corresponds to the repressive activity of the activated REV-ERB LBD.

5.2 In Vivo Metabolic Phenotyping (CLAMS)

To assess the systemic metabolic effects of SR9011, a Comprehensive Laboratory Animal Monitoring System (CLAMS) is employed.[5]

-

Acclimation: Mice (e.g., C57BL/6 or BALB/c) are individually housed in CLAMS cages and allowed to acclimate for several days.[4][5]

-

Dosing Regimen: Following acclimation, mice are administered SR9011 or a vehicle control, typically via intraperitoneal (i.p.) injection. A common regimen is 100 mg/kg, twice daily (b.i.d.), for a period of 10-12 days.[5][7]

-

Continuous Monitoring: Throughout the study, multiple parameters are continuously recorded:

-

Oxygen Consumption (VO₂): To measure energy expenditure.[6]

-

Carbon Dioxide Production (VCO₂): To calculate the respiratory exchange ratio (RER = VCO₂/VO₂), indicating fuel source (carbohydrates vs. fats).

-

Locomotor Activity: Infrared beams track movement in the x, y, and z axes.[5]

-

Food and Water Intake: Monitored by integrated scales.[6]

-

-

Body Composition Analysis: At the end of the study, fat mass and lean mass are often assessed by methods such as DEXA.[7]

-

Data Analysis: Data is analyzed across diurnal and nocturnal phases to understand the compound's effect on circadian metabolic rhythms.[5][7]

References

- 1. peptidessupply.com [peptidessupply.com]

- 2. SR9011 - Wikipedia [en.wikipedia.org]

- 3. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]

- 7. researchgate.net [researchgate.net]

- 8. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]

- 9. apexbt.com [apexbt.com]

- 10. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sonwuapi.com [sonwuapi.com]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification of SR9011 Hydrochloride Target Genes

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9011 hydrochloride is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the core circadian clock machinery and are integral in linking circadian rhythms to metabolic pathways. By activating REV-ERB, SR9011 recruits co-repressors to the regulatory regions of target genes, leading to transcriptional repression. This activity has profound effects on the regulation of genes involved in circadian rhythm, lipid and glucose metabolism, inflammation, and cell proliferation. Consequently, SR9011 has emerged as a valuable chemical tool for elucidating the physiological roles of REV-ERB and as a potential therapeutic agent for a range of pathologies, including metabolic diseases, sleep disorders, and cancer. This guide provides a comprehensive overview of the methodologies used to identify SR9011 target genes, a summary of key targets identified to date, and detailed experimental protocols for researchers in the field.

Introduction to this compound

SR9011 is a small molecule that binds to the ligand-binding domain of REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), mimicking the effects of their natural ligand, heme.[1] Upon binding, SR9011 stabilizes the repressive conformation of the receptor, enhancing the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3). This complex then leads to the deacetylation of histones at the promoter and enhancer regions of target genes, resulting in a condensed chromatin state and transcriptional repression. The IC50 values for SR9011 are approximately 790 nM for REV-ERBα and 560 nM for REV-ERBβ.[2] Through this mechanism, SR9011 modulates the expression of a wide array of genes, impacting numerous physiological processes.

Signaling Pathway of SR9011/REV-ERB

The primary mechanism of action for SR9011 is through the activation of REV-ERBα and REV-ERBβ, which in turn represses the transcription of their target genes. A key target within the circadian clock is the Bmal1 gene. By repressing Bmal1, SR9011 can effectively modulate the entire circadian oscillator. The signaling pathway is initiated by the binding of SR9011 to the REV-ERB receptor, leading to the recruitment of the NCoR/HDAC3 co-repressor complex and subsequent transcriptional repression of target genes.

Identified Target Genes of SR9011

The administration of SR9011 has been shown to modulate the expression of a diverse set of genes across various tissues and cell types. These target genes can be broadly categorized by their involvement in several key biological processes.

Circadian Clock Genes

SR9011 directly impacts the core clock machinery by targeting key clock genes. This leads to alterations in circadian behavior and the rhythmic expression of other clock-controlled genes.[3]

| Gene | Tissue/Cell Type | Effect of SR9011 | Reference |

| Bmal1 (Arntl) | Hypothalamus, Liver, HepG2 cells, Microglia | Suppression, Disrupted Rhythmic Expression | [3][4] |

| Clock | Hypothalamus, Microglia | Altered Phasing, Disrupted Rhythmic Expression | [3][4] |

| Per2 | Hypothalamus, Liver, Microglia | Altered Phasing | [3][4] |

| Cry1 | Microglia | Altered Phasing | [4] |

| Npas2 | Hypothalamus | Suppression of Circadian Rhythm | [5] |

Metabolic Genes

A significant number of SR9011 target genes are involved in lipid and glucose metabolism, highlighting the role of REV-ERB in metabolic homeostasis.[3]

| Gene | Biological Process | Tissue/Cell Type | Effect of SR9011 | Reference |

| Srebf1 (SREBP-1c) | Lipogenesis | Liver | Suppression | [2] |

| Fasn (Fatty Acid Synthase) | Lipogenesis | Liver | Phase Shift | [3] |

| Scd1 (Stearoyl-CoA Desaturase 1) | Lipogenesis | Liver | Suppression | [3] |

| Cyp7a1 (Cholesterol 7α-hydroxylase) | Bile Acid Synthesis | Liver | Suppression | [2] |

| Hk2 (Hexokinase 2) | Glycolysis | Microglia | Decreased Expression | [4] |

| Pdk1 (Pyruvate Dehydrogenase Kinase 1) | Glucose Metabolism | Microglia | Decreased Expression | [4] |

| Cpt1 (Carnitine Palmitoyltransferase 1) | Fatty Acid Oxidation | Microglia | Decreased Expression | [4] |

Cell Cycle and Proliferation Genes

SR9011 has demonstrated anti-proliferative effects in cancer cells by targeting genes that regulate the cell cycle.[6]

| Gene | Biological Process | Cell Type | Effect of SR9011 | Reference |

| Ccna2 (Cyclin A2) | Cell Cycle Progression (G1/S, G2/M) | Breast Cancer Cells | Suppression | [2] |

Inflammation and Immune Response Genes

SR9011 modulates the expression of genes involved in inflammation, suggesting a role for REV-ERB in regulating immune responses.[4]

| Gene | Biological Process | Cell Type | Effect of SR9011 | Reference |

| Il6 (Interleukin 6) | Pro-inflammatory Cytokine | Microglia | Attenuated Expression | [4] |

| Tnfα (Tumor Necrosis Factor α) | Pro-inflammatory Cytokine | Microglia | Attenuated Expression | [4] |

| Il1β (Interleukin 1β) | Pro-inflammatory Cytokine | Microglia | Attenuated Expression | [4] |

| Ccl2 (Chemokine (C-C motif) ligand 2) | Chemokine | Microglia | Attenuated Expression | [4] |

| Il10 (Interleukin 10) | Anti-inflammatory Cytokine | Microglia | Stimulated Expression | [4] |

| Serpine1 (PAI-1) | Fibrinolysis, Inflammation | Liver | Suppression | [2] |

Experimental Protocols for Target Gene Identification

The identification and validation of SR9011 target genes involve a combination of in vitro and in vivo experimental approaches. The following protocols provide a detailed guide for key methodologies.

Experimental Workflow

The general workflow for identifying SR9011 target genes begins with treating cells or animal models with SR9011, followed by the isolation of RNA or chromatin. Gene expression changes are then analyzed using techniques like qPCR or RNA-seq. Direct binding of REV-ERB to gene regulatory regions is confirmed using ChIP-seq, and changes in protein levels are validated by Western blotting.

Cell Culture and SR9011 Treatment

-

Cell Lines: A variety of cell lines can be used, including HEK293 (for reporter assays), HepG2 (human hepatoma), various breast cancer cell lines (e.g., MCF-7, MDA-MB-231), and primary microglia.

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

SR9011 Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (typically in the range of 1-20 µM).

-

Treatment: Replace the culture medium with the medium containing SR9011 or a vehicle control (DMSO at the same final concentration). The treatment duration can vary depending on the experiment, ranging from a few hours to several days. For circadian rhythm studies, cells may be synchronized (e.g., with dexamethasone) before SR9011 treatment.[4]

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Following SR9011 treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis reagent (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

qPCR Reaction: Prepare a qPCR reaction mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based master mix, forward and reverse primers for the target gene, and the cDNA template.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat cells with formaldehyde (B43269) (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for REV-ERBα or REV-ERBβ overnight at 4°C. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis: The purified DNA can be analyzed by qPCR using primers for specific gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

RNA-Sequencing (RNA-seq)

-

RNA Isolation and Quality Control: Isolate total RNA as described for qPCR. Assess RNA integrity using a bioanalyzer.

-

Library Preparation:

-

mRNA Enrichment: Enrich for polyadenylated mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA).

-

Fragmentation and cDNA Synthesis: Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

-

Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or downregulated in SR9011-treated samples compared to controls.

-

Western Blotting

-

Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., REV-ERBα, Cyclin A2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

This compound is a powerful tool for investigating the roles of REV-ERBα and REV-ERBβ in physiology and disease. The identification of its target genes has provided significant insights into the regulation of circadian rhythms, metabolism, inflammation, and cell proliferation. The experimental approaches detailed in this guide provide a robust framework for researchers to further explore the molecular mechanisms of SR9011 and to identify novel therapeutic targets for a variety of human diseases. As research in this field continues, a deeper understanding of the REV-ERB cistrome and its regulation by synthetic ligands like SR9011 will undoubtedly pave the way for new therapeutic strategies.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

SR9011 Hydrochloride: A Technical Guide to its Modulation of the Circadian Rhythm

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core molecular clock that governs circadian rhythms. By activating REV-ERBs, SR9011 provides a powerful tool for investigating the intricate connections between the circadian clock, metabolism, and pathophysiology. This technical guide offers an in-depth overview of the mechanism of action of SR9011, its effects on the expression of core clock and metabolic genes, and its physiological consequences in vivo. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the circadian system.

Introduction

The circadian rhythm is an endogenous, near-24-hour cycle that orchestrates a wide array of physiological and behavioral processes, including sleep-wake cycles, hormone secretion, and metabolism.[1] At the molecular level, this rhythm is driven by a network of transcriptional-translational feedback loops involving a set of core clock genes. The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are key negative regulators in this network, repressing the transcription of core clock activators such as Bmal1 and Clock.[2][3]

This compound is a potent and specific synthetic ligand for REV-ERBα and REV-ERBβ.[4][5] Its ability to pharmacologically activate these receptors has made it an invaluable research tool for elucidating the role of REV-ERBs in regulating the circadian clock and associated metabolic pathways.[6] This guide provides a comprehensive technical overview of the current understanding of SR9011's mechanism and effects.

Mechanism of Action: REV-ERB Agonism

SR9011 binds to the ligand-binding domain of REV-ERBα and REV-ERBβ, enhancing their repressive activity.[4][6] This leads to increased recruitment of the nuclear receptor corepressor (NCoR), which in turn results in the transcriptional suppression of REV-ERB target genes.[4] The primary targets within the core clock machinery are Bmal1 and Npas2, whose suppression disrupts the normal oscillatory pattern of the circadian clock.[4]

Signaling Pathway of SR9011 Action

Caption: SR9011 activates REV-ERB, leading to transcriptional repression of core clock and metabolic genes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of SR9011.

Table 1: In Vitro Activity of SR9011

| Parameter | REV-ERBα | REV-ERBβ | Reference |

| IC50 (HEK293 cells) | 790 nM | 560 nM | [4][5][7] |

| IC50 (Bmal1 promoter assay) | 620 nM | - | [4][7] |

Table 2: In Vivo Effects of SR9011 in Mice

| Parameter | Effect | Dosage | Duration | Reference |

| Oxygen Consumption (VO2) | 5% increase | 100 mg/kg, twice daily | 10 days | [4][8] |

| Fat Mass | Decrease | 100 mg/kg, twice daily | 12 days | [4][8][9] |

| Locomotor Activity | 15% decrease | 100 mg/kg, twice daily | 10 days | [4] |

| Nocturnal Locomotor Activity (D:D) | Loss of subsequent active period | Single dose | - | [4] |

| Nocturnal Locomotor Activity (L:D) | 1-3 hour delay in onset | Single dose | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SR9011.

Luciferase Reporter Assay for REV-ERB Activity

This assay is used to determine the potency and efficacy of SR9011 in activating REV-ERB-dependent transcriptional repression.

Materials:

-

HEK293 cells

-

Expression plasmids for GAL4 DNA-binding domain fused to the REV-ERBα or REV-ERBβ ligand-binding domain (GAL4-REV-ERB-LBD)

-

Luciferase reporter plasmid containing a GAL4 response element

-

Transfection reagent

-

This compound

-

Luciferase assay system

Protocol:

-

Seed HEK293 cells in 96-well plates.

-

Co-transfect cells with the GAL4-REV-ERB-LBD and luciferase reporter plasmids.

-

24 hours post-transfection, treat cells with varying concentrations of SR9011 or vehicle (DMSO).

-

After 24 hours of treatment, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for transfection efficiency.

-

Plot the dose-response curve and calculate the IC50 value.

Experimental Workflow: Luciferase Reporter Assay

Caption: Workflow for determining SR9011 activity using a luciferase reporter assay.

In Vivo Circadian Locomotor Activity

This protocol is used to assess the effect of SR9011 on the circadian behavior of mice.

Materials:

-

C57BL/6 mice

-

Running-wheel cages

-

Data acquisition system

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% water)

Protocol:

-

House mice individually in running-wheel cages and entrain them to a 12-hour light:12-hour dark (L:D) cycle for at least one week.

-

For constant darkness (D:D) experiments, transfer the mice to continuous darkness.

-

After establishing a stable baseline rhythm, administer a single intraperitoneal (i.p.) injection of SR9011 or vehicle at a specific circadian time (CT), typically CT6.[4]

-

Record locomotor activity continuously.

-

Analyze the activity data to determine changes in the period, phase, and amplitude of the circadian rhythm.

Comprehensive Laboratory Animal Monitoring System (CLAMS)

CLAMS is used to simultaneously measure various metabolic parameters in response to SR9011 treatment.

Materials:

-

C57BL/6 mice

-

Comprehensive Laboratory Animal Monitoring System (CLAMS)

-

This compound

-

Vehicle solution

Protocol:

-

Acclimate mice to the CLAMS cages for several days.

-

Administer SR9011 or vehicle via i.p. injection, typically twice daily.[4][8]

-

Continuously monitor oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity.

-

Collect data over a period of several days to assess both acute and chronic effects.

-

Analyze the data to determine the impact of SR9011 on energy expenditure and other metabolic parameters.

Effects on Core Clock Gene Expression

SR9011 significantly alters the expression of core clock genes in the suprachiasmatic nucleus (SCN) and peripheral tissues.[4] In mice kept in constant darkness, a single injection of SR9011 can completely suppress the circadian pattern of Rev-erbα expression and eliminate the oscillation of Npas2.[4] The expression of Bmal1 is phase-shifted, and the amplitude of the Clock oscillation is enhanced and phase-altered.[4] These effects are less pronounced under a light-dark cycle, suggesting that light input can partially counteract the effects of SR9011.[4]

Metabolic Effects of SR9011

Activation of REV-ERB by SR9011 has profound effects on metabolism.[1] In diet-induced obese mice, SR9011 treatment leads to a reduction in fat mass and improvements in dyslipidemia and hyperglycemia.[8] This is associated with increased energy expenditure, as evidenced by a rise in oxygen consumption.[4][8] SR9011 also alters the expression of numerous metabolic genes in the liver, skeletal muscle, and adipose tissue.[4] For instance, it suppresses the expression of genes involved in lipogenesis, such as Srebf1 and Scd1.[4]

Conclusion

This compound is a critical tool for dissecting the role of REV-ERBα and REV-ERBβ in the regulation of the circadian rhythm and metabolism. Its potent and specific agonistic activity allows for the pharmacological manipulation of the core clock, providing valuable insights into the physiological consequences of circadian disruption and the potential for therapeutic interventions targeting the circadian system. The data and protocols presented in this guide are intended to serve as a resource for researchers and drug development professionals working to advance our understanding of circadian biology and its implications for human health.

References

- 1. sonwuapi.com [sonwuapi.com]

- 2. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sonwuapi.com [sonwuapi.com]

- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SR9011 - Wikipedia [en.wikipedia.org]

- 6. peptidessupply.com [peptidessupply.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

SR9011 Hydrochloride and its Repressive Effect on Bmal1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic REV-ERB agonist, SR9011 hydrochloride, and its well-documented effects on the core circadian clock gene, Bmal1 (Brain and Muscle ARNT-Like 1). SR9011 provides a powerful chemical tool for probing the intricate connections between the circadian clock, metabolism, and cellular physiology. Its primary mechanism of action involves the potent and specific activation of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are key transcriptional repressors within the mammalian circadian feedback loop.

Core Mechanism: Transcriptional Repression of Bmal1

The circadian rhythm is governed by a series of transcriptional-translational feedback loops. The primary positive loop involves the heterodimerization of CLOCK and BMAL1 proteins, which activate the transcription of numerous clock-controlled genes, including their own repressors (Period and Cryptochrome) and the Rev-erb genes.[1][2][3]

This compound exerts its effect by directly binding to and activating REV-ERBα and REV-ERBβ.[4][5] Once activated, REV-ERBα acts as a potent transcriptional repressor of Bmal1. This is achieved through the following signaling pathway:

-

Activation: SR9011 binds to the REV-ERBα protein.

-

DNA Binding: The activated REV-ERBα/SR9011 complex translocates to the nucleus and binds to specific DNA sequences known as ROR response elements (ROREs) within the Bmal1 promoter.[1][2]

-

Co-repressor Recruitment: Upon binding to the RORE, REV-ERBα recruits a co-repressor complex, which includes Nuclear Receptor Co-repressor (NCoR) and Histone Deacetylase 3 (HDAC3).[1][2][6]

-

Transcriptional Repression: This complex alters the chromatin structure, leading to the repression of Bmal1 gene transcription, and consequently, a reduction in BMAL1 mRNA and protein levels.[2][6]

This repressive action is a critical part of the secondary feedback loop that stabilizes the circadian oscillator.[1] By targeting REV-ERBα, SR9011 effectively strengthens this repressive arm, leading to a direct and measurable decrease in Bmal1 expression.

Quantitative Data on Bmal1 Suppression

The inhibitory effect of SR9011 on Bmal1 expression has been quantified across various experimental models. The data consistently demonstrate a dose-dependent repression of Bmal1.

| Model System | SR9011 Concentration | Treatment Duration | Effect on Bmal1 Expression | Reference |

| HEK293 Cells | IC₅₀ = 620 nM | Not Specified | Potent suppression of transcription from a Bmal1 promoter-driven luciferase reporter. | [7][8] |

| HepG2 Cells | Not Specified | Not Specified | Suppressed BMAL1 mRNA expression in a REV-ERBα/β-dependent manner. | [7][8] |

| Primary Rat Microglia | 5 µM | 0, 6, 12, 18, 24 hours | Disrupted the rhythmic expression of Bmal1 and exerted a significant inhibitory effect. | [9][10] |

| Mouse Hypothalamus | 100 mg/kg (single i.p. injection) | 24 hours | Caused a left shift in the phase of the circadian expression pattern. | [7] |

| Mouse Liver | 100 mg/kg (single i.p. injection) | 24 hours | Circadian expression pattern was largely unaffected. | [7] |

Key Experimental Protocols

Reproducing the effects of SR9011 on Bmal1 expression requires precise experimental design. Below are detailed methodologies derived from published studies.

This assay directly measures the ability of SR9011 to repress transcription from the Bmal1 promoter.

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

An expression vector for full-length human REV-ERBα.

-

A reporter plasmid containing the firefly luciferase gene under the control of the murine Bmal1 promoter.

-

A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Transfection: Co-transfect HEK293 cells with the three plasmids using a standard lipid-based transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Incubation: Incubate cells for an additional 24 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log of SR9011 concentration to determine the IC₅₀ value.[7]

This protocol quantifies the effect of SR9011 on endogenous Bmal1 mRNA levels in cultured cells.

-

Cell Culture and Synchronization:

-

Culture primary microglia or a suitable cell line (e.g., HepG2) to confluence.

-

To synchronize circadian rhythms, treat cells with dexamethasone (B1670325) (e.g., 100 nM) for 2 hours.[9]

-

-

Treatment: Remove the synchronization medium and add fresh medium containing SR9011 (e.g., 5 µM) or vehicle (DMSO).

-

Time Course: Harvest cells at multiple time points over a 24-hour period (e.g., 0, 6, 12, 18, 24 hours) to assess effects on circadian oscillation.

-

RNA Extraction: Isolate total RNA from harvested cells using a commercial kit (e.g., RNeasy) and quantify its concentration and purity.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using cDNA, a suitable qPCR master mix (e.g., SYBR Green), and primers specific for Bmal1 and a stable housekeeping gene (e.g., Gapdh, Actb).

-

Run the reaction on a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative expression of Bmal1 mRNA normalized to the housekeeping gene using the ΔΔCt method.

Conclusion and Implications

This compound serves as a selective and potent modulator of the core clock machinery through its agonistic action on REV-ERBα/β. Its ability to robustly repress Bmal1 transcription provides a direct mechanism to alter circadian rhythmicity in both central and peripheral tissues. The quantitative data and established protocols outlined in this guide offer a solid foundation for researchers investigating the downstream consequences of clock modulation. For drug development professionals, understanding this fundamental interaction is crucial for exploring the therapeutic potential of REV-ERB agonists in metabolic diseases, sleep disorders, and other conditions linked to circadian disruption.[3][5][11]

References

- 1. The REV-ERB Nuclear Receptors: Timekeepers for the Core Clock Period and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptidessupply.com [peptidessupply.com]

- 5. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]

- 6. Rev-erbα and Rev-erbβ coordinately protect the circadian clock and normal metabolic function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

SR9011 Hydrochloride: A Comprehensive Technical Guide to its Core Role in Metabolic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery. By activating REV-ERB, SR9011 exerts profound effects on the regulation of metabolic processes, making it a significant tool in metabolic research. This technical guide provides an in-depth analysis of the mechanism of action of SR9011, its impact on circadian rhythm, and its multifaceted role in glucose and lipid metabolism, and mitochondrial function. The document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Introduction

The intricate relationship between the circadian clock and metabolic homeostasis is a rapidly evolving field of study. Disruptions in circadian rhythms are increasingly linked to metabolic disorders such as obesity, type 2 diabetes, and cardiovascular diseases.[1] The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are key transcriptional repressors that form a crucial negative feedback loop in the molecular clockwork, thereby influencing the rhythmic expression of a vast array of genes involved in metabolism.[2][3]

SR9011 is a potent and specific synthetic agonist of REV-ERBα/β.[4][5] Its ability to pharmacologically modulate REV-ERB activity provides a powerful tool to investigate the physiological roles of these receptors and to explore their therapeutic potential in metabolic diseases.[1][2] This guide delves into the core mechanisms by which SR9011 influences metabolic regulation, supported by preclinical data and methodologies.

Mechanism of Action: REV-ERBα/β Agonism

SR9011 binds to and activates REV-ERBα and REV-ERBβ, enhancing their repressive activity on target gene transcription.[6] REV-ERBs lack a classic ligand-binding domain for transcriptional activation and instead recruit corepressor complexes, such as the one containing nuclear receptor corepressor 1 (NCoR), to repress gene expression.[4] The primary molecular targets of REV-ERB-mediated repression are key clock genes, including Bmal1 (Arntl) and Clock, which form the positive arm of the circadian oscillator.[3][4] By suppressing the expression of these genes, SR9011 directly modulates the circadian rhythm.[4]

Signaling Pathway of SR9011 Action

SR9011 Signaling Pathway

Effects on Circadian Rhythm and Locomotor Activity

SR9011 has been demonstrated to significantly alter circadian behavior.[4] In mice maintained under constant darkness, a single injection of SR9011 can lead to a loss of the subsequent active period.[4] This is consistent with its mechanism of repressing core clock gene expression in the hypothalamus.[4] Under a standard light-dark cycle, the effects are more subtle, often resulting in a delayed onset of nocturnal activity.[4]

Role in Metabolic Regulation

The activation of REV-ERBα/β by SR9011 leads to widespread changes in the expression of metabolic genes in key metabolic tissues, including the liver, skeletal muscle, and white adipose tissue (WAT).[2][4]

Lipid Metabolism

SR9011 has a pronounced impact on lipid metabolism, primarily by suppressing lipogenesis.[2][6] In the liver, SR9011 treatment alters the expression of lipogenic genes such as Srebf1 (Sterol regulatory element-binding protein 1), Fasn (Fatty acid synthase), and Scd1 (Stearoyl-CoA desaturase 1).[4] This leads to decreased synthesis of fatty acids and cholesterol.[2][7] In white adipose tissue, SR9011 suppresses the expression of genes involved in lipid storage.[4]

Glucose Metabolism

SR9011 also plays a role in regulating glucose homeostasis.[8] It has been shown to reduce gluconeogenesis in the liver, potentially by downregulating key enzymes like PEPCK (Phosphoenolpyruvate carboxykinase) and G6Pase (Glucose-6-phosphatase).[6] Animal studies have indicated that administration of SR9011 can improve glucose tolerance and reduce insulin (B600854) resistance in obese mice.[8]

Energy Expenditure and Mitochondrial Function

A key metabolic effect of SR9011 is an increase in energy expenditure.[4][9] In mice, treatment with SR9011 leads to a significant increase in oxygen consumption (VO2) without a corresponding increase in physical activity; in fact, movement is often decreased.[4][9] This suggests a direct effect on metabolic rate. This is, in part, attributed to increased mitochondrial biogenesis and function, particularly in skeletal muscle.[6][8] SR9011 has been shown to increase the number of mitochondria and enhance fatty acid and glucose oxidation in muscle cells.[2][7][10]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the metabolic effects of SR9011 in mice.

| Parameter | Animal Model | Treatment Protocol | Result | Reference |

| Body Weight | Balb/c mice | 100 mg/kg SR9011, i.p., twice daily for 12 days | Significant weight loss | [4][9] |

| Fat Mass | Balb/c mice | 100 mg/kg SR9011, i.p., twice daily for 12 days | Significant decrease in fat mass | [4][9][11] |

| Fat Mass Reduction | Diet-induced obese mice | Not specified | Over 15% reduction in 10 days | [6] |

| Oxygen Consumption (VO2) | C57BL/6 mice | 100 mg/kg SR9011, i.p., twice daily for 10 days | ~5% increase | [4][9] |

| Locomotor Activity | C57BL/6 mice | 100 mg/kg SR9011, i.p., twice daily for 10 days | ~15% decrease in movement | [4][9] |

| Food Intake | Balb/c mice | 100 mg/kg SR9011, i.p., twice daily for 12 days | No significant change | [4][9] |

| Gene | Tissue | Effect of SR9011 | Reference |

| Srebf1 | Liver | Suppressed | [4] |

| Fasn | Liver | Phase shifted | [4] |

| Scd1 | Liver | Suppressed | [4] |

| Plin1 | White Adipose Tissue | Suppressed | [4] |

| Hsl | White Adipose Tissue | Suppressed | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vivo and in vitro studies with SR9011.

In Vivo Mouse Studies for Metabolic Phenotyping

Objective: To assess the in vivo metabolic effects of chronic SR9011 administration in mice.

Animal Model: Male Balb/c or C57BL/6 mice, 8-10 weeks of age.[4]

Housing: Mice are housed under a 12:12 hour light-dark cycle or constant darkness, depending on the experimental question.[4]

SR9011 Administration:

-

Compound Preparation: SR9011 is synthesized and prepared for injection.[4]

-

Dosage and Route: 100 mg/kg administered via intraperitoneal (i.p.) injection, typically twice daily (b.i.d.).[4][9][11]

Metabolic Monitoring:

-

Comprehensive Laboratory Animal Monitoring System (CLAMS): After an acclimation period, mice are placed in CLAMS cages for continuous monitoring of:

-

Body Composition Analysis: Body weight is measured regularly. Fat and lean mass are assessed using techniques like Dual-Energy X-ray Absorptiometry (DEXA).[9]

Gene Expression Analysis:

-

At the end of the treatment period, tissues (liver, skeletal muscle, white adipose tissue, hypothalamus) are collected at specific time points.

-

RNA is extracted, and gene expression is quantified using quantitative real-time PCR (qRT-PCR) for target genes, with normalization to a housekeeping gene like cyclophilin.[4]

Experimental Workflow for In Vivo Metabolic Study

In Vivo Metabolic Study Workflow

In Vitro Cell-Based Assays

Objective: To determine the potency and efficacy of SR9011 on REV-ERB activity and target gene expression.

Cell Lines: HEK293 cells for co-transfection assays or HepG2 cells for endogenous gene expression analysis.[4]

Co-transfection Assay:

-

HEK293 cells are transfected with expression vectors for GAL4-REV-ERBα or GAL4-REV-ERBβ and a luciferase reporter plasmid driven by a GAL4 response element.

-

Cells are treated with varying concentrations of SR9011.

-

Luciferase activity is measured to determine the dose-dependent repression of the reporter gene.[4]

Endogenous Gene Expression Assay:

-

HepG2 cells are treated with SR9011.

-

RNA is isolated, and the expression of REV-ERB target genes, such as BMAL1, is quantified by qRT-PCR.[3]

Mitochondrial Respiration Assay:

-

Primary microglia or other relevant cell types are treated with SR9011.

-

Oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are measured using a Seahorse XF Analyzer to assess mitochondrial function and glycolysis.[12]

Conclusion and Future Directions

This compound is a valuable research tool that has significantly advanced our understanding of the role of REV-ERBα and REV-ERBβ in the intersection of circadian biology and metabolism. Its ability to modulate lipid and glucose metabolism, increase energy expenditure, and enhance mitochondrial function underscores the therapeutic potential of targeting the core clock machinery for metabolic diseases.[2][7] Future research should focus on elucidating the tissue-specific actions of REV-ERB agonists, further refining their pharmacological properties to improve oral bioavailability and half-life, and conducting more extensive preclinical studies to validate their efficacy and safety for potential clinical applications in managing obesity, type 2 diabetes, and other metabolic syndromes.

References

- 1. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]

- 2. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SR9011 - Wikipedia [en.wikipedia.org]

- 6. peptidessupply.com [peptidessupply.com]

- 7. mdpi.com [mdpi.com]

- 8. sonwuapi.com [sonwuapi.com]

- 9. researchgate.net [researchgate.net]

- 10. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]

- 11. researchgate.net [researchgate.net]

- 12. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

SR9011 Hydrochloride: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery.[1] Beyond its role in regulating circadian rhythm and metabolism, SR9011 has demonstrated potent anti-inflammatory properties across a range of preclinical models.[2][3] This technical guide provides an in-depth review of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the anti-inflammatory effects of SR9011. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. This document summarizes quantitative data, details relevant experimental protocols, and visualizes complex pathways to facilitate a thorough understanding of SR9011's therapeutic potential in inflammatory diseases.

Core Mechanism of Action: REV-ERB Agonism

SR9011 functions as a potent agonist of REV-ERBα and REV-ERBβ (Nuclear Receptor Subfamily 1 Group D Member 1 and 2).[4] These nuclear receptors are ligand-dependent transcription factors that play a pivotal role in the negative feedback loop of the molecular clock.[1] Unlike many nuclear receptors, REV-ERBs lack the necessary domain to recruit co-activators and therefore function exclusively as transcriptional repressors.[1]

Upon binding of an agonist like SR9011, REV-ERB undergoes a conformational change that facilitates the recruitment of a co-repressor complex, primarily involving Nuclear Receptor Corepressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3).[1] This complex then binds to REV-ERB response elements in the promoter regions of target genes, leading to chromatin condensation and the repression of gene transcription.[1] Key targets include core clock genes like Bmal1 and a wide array of genes involved in metabolism and inflammation.[5][6]

References

- 1. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptidessupply.com [peptidessupply.com]

- 3. Frontiers | The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia [frontiersin.org]

- 4. SR9011 - Wikipedia [en.wikipedia.org]

- 5. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

SR9011 Hydrochloride in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic REV-ERB agonist, SR9011 hydrochloride, has emerged as a promising candidate in oncology research due to its selective cytotoxicity against various cancer cell lines while sparing normal cells.[1][2] As a potent modulator of the core circadian clock machinery, SR9011's mechanism of action is multifaceted, primarily converging on the induction of apoptosis through the disruption of two critical cellular processes: autophagy and de novo lipogenesis.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to the pro-apoptotic effects of SR9011 in cancer cells.

Core Mechanism of Action: REV-ERB Activation

SR9011 functions as a potent agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[2][4] These receptors are integral components of the circadian clock, acting as transcriptional repressors of key genes involved in metabolism and cell proliferation.[1][2] By binding to and activating REV-ERBs, SR9011 enhances their repressive function, leading to the downregulation of target genes that are often aberrantly expressed in cancer cells and crucial for their survival.[1][4] This targeted pharmacological modulation of the circadian machinery has demonstrated efficacy across a broad spectrum of cancer types, including those with various oncogenic drivers like H-RAS, BRAF, and PIK3CA, and persists even in the absence of functional p53.[1][2]

The activation of REV-ERB by SR9011 initiates a cascade of events that culminate in apoptosis, primarily through two interconnected pathways: the inhibition of autophagy and the suppression of de novo lipogenesis.

Signaling Pathway for SR9011-Induced Apoptosis

The diagram below illustrates the primary signaling cascade initiated by SR9011, leading to cancer cell apoptosis.

Quantitative Efficacy Data

SR9011 demonstrates potent cytotoxic effects across a range of cancer cell lines. The efficacy is dose-dependent, with significant reductions in cell viability observed at concentrations between 2.5 µM and 20 µM.[1]

Table 1: Effect of SR9011 on Cancer Cell Viability (72h Treatment)

| Cell Line | Cancer Type | Concentration | Viability Reduction vs. Control | Citation |

| Astrocytoma | Brain Cancer | 2.5 µM - 20 µM | Significant, Dose-Dependent | [1][5] |

| BTICs | Brain Tumor Initiating Cells | 2.5 µM - 20 µM | Significant, Dose-Dependent | [1][5] |

| MCF-7 | Breast Cancer | 20 µM | Significant | [5] |

| A375 | Melanoma | Not Specified | Significant Apoptosis Induction | [1][5] |

| HCT116 | Colon Cancer | 20 µM | Significant | [5] |

| Jurkat | T-cell Leukemia | Not Specified | Significant | [5] |

Note: While specific IC50 values for SR9011 are not detailed in the provided search results, the related REV-ERB agonist SR9009 showed IC50 values of 22.10 µM in U266 and 29.35 µM in RPMI8226 multiple myeloma cells, providing a comparative benchmark for this class of compounds.[6]

Experimental Protocols

Reproducible and robust methodologies are critical for evaluating the efficacy of SR9011. The following sections detail standardized protocols for key in vitro assays.

Protocol: Cell Viability Assessment (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Steps:

-

Cell Culture: Seed cells (e.g., MCF-7, A375) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of SR9011 in DMSO.[1] Create serial dilutions in culture medium to achieve final desired concentrations.

-

Treatment: Replace the medium in the wells with the medium containing SR9011 or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[1][5]

-

Viability Reagent: Add MTS/MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.

Protocol: Apoptosis Detection (Annexin V/PI Flow Cytometry)

This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Detailed Steps:

-

Cell Treatment: Treat cells with SR9011 as described in the viability assay protocol.

-